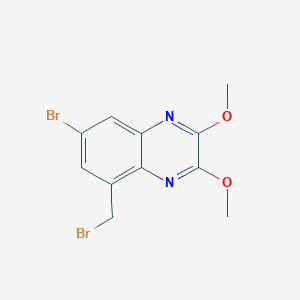![molecular formula C14H21NO3 B8629271 tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B8629271.png)
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a hydroxy group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl group attached to the nitrogen atom of the phenethylamine backbone. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate typically involves the protection of the amine group with a Boc group, followed by methylation and hydroxylation. One common method includes:
Protection of the Amine Group: The primary amine of phenethylamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc phenethylamine.
Methylation: The protected amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield N-Boc,N-methyl phenethylamine.
Hydroxylation: Finally, the hydroxyl group is introduced at the desired position using a suitable oxidizing agent or hydroxylation reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: NaBH4, LiAlH4
Deprotection Reagents: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of the hydroxy group
Substitution: Formation of various substituted phenethylamines
Aplicaciones Científicas De Investigación
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate involves its interaction with various molecular targets, including receptors and enzymes. The hydroxy group can form hydrogen bonds with target proteins, while the Boc and methyl groups can influence the compound’s lipophilicity and binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylphenethylamine: Similar structure but lacks the hydroxy and Boc groups.
3-Hydroxyphenethylamine: Similar structure but lacks the Boc and methyl groups.
N-Boc phenethylamine: Similar structure but lacks the hydroxy and methyl groups.
Uniqueness
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate is unique due to the combination of the hydroxy, Boc, and methyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)9-8-11-6-5-7-12(16)10-11/h5-7,10,16H,8-9H2,1-4H3 |
Clave InChI |
KREKVIUSHITOGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1S)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B8629201.png)
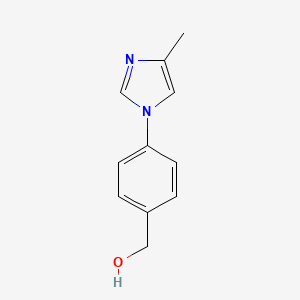
![N-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-4-phenoxybenzamide](/img/structure/B8629210.png)
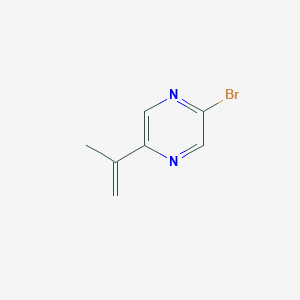
![Phenyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B8629224.png)
![4-cyano-2H[1]benzopyran](/img/structure/B8629230.png)
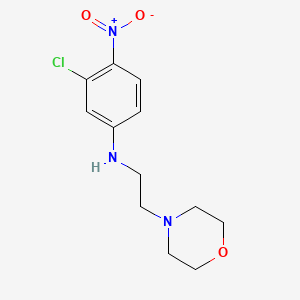
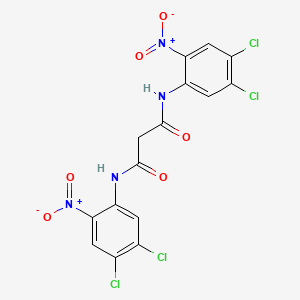
![4,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1,3,3-trimethylpiperidine](/img/structure/B8629239.png)
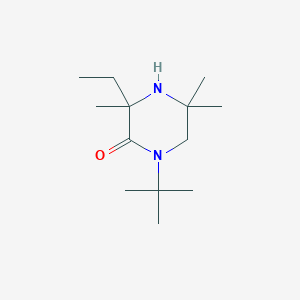
![2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzonitrile](/img/structure/B8629260.png)
![Methyl 4-methoxy-3-[(2-oxocyclopentyl)oxy]benzoate](/img/structure/B8629266.png)
![[6-(3-Methyl-butoxy)-pyridin-3-yl]-methanol](/img/structure/B8629279.png)
